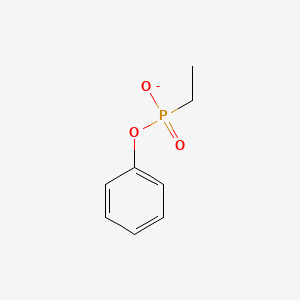
Phenyl ethylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phenyl group attached to an ethylphosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl ethylphosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. For this compound, the reaction typically involves the use of phenylphosphonic dichloride and ethyl alcohol under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding phosphonic acid derivative.
Reduction: Reduction reactions can modify the phosphonate group, potentially leading to the formation of phosphine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Aplicaciones Científicas De Investigación
Phenyl ethylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: this compound derivatives have been studied for their potential as enzyme inhibitors and as tools for studying biochemical pathways.
Medicine: Some derivatives of this compound exhibit biological activity and are being explored for their potential therapeutic applications, including as antiviral and anticancer agents.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism by which phenyl ethylphosphonate exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved can vary, but often include key enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Phenyl ethylphosphonate can be compared with other similar compounds such as:
- Phenyl methylphosphonate
- Phenyl propylphosphonate
- Ethyl methylphosphonate
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its balance of hydrophobic (phenyl group) and hydrophilic (phosphonate group) properties makes it particularly versatile in various applications .
Propiedades
Número CAS |
20442-54-0 |
|---|---|
Fórmula molecular |
C8H10O3P- |
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
ethyl(phenoxy)phosphinate |
InChI |
InChI=1S/C8H11O3P/c1-2-12(9,10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,9,10)/p-1 |
Clave InChI |
WSNWZEATKHLKSP-UHFFFAOYSA-M |
SMILES canónico |
CCP(=O)([O-])OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


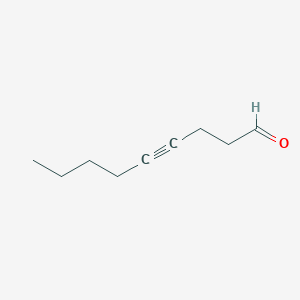
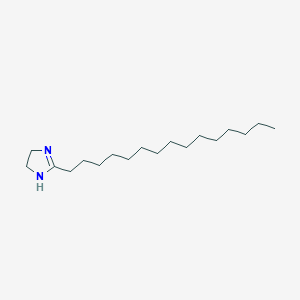
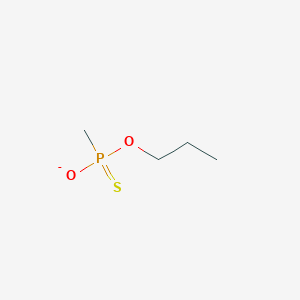

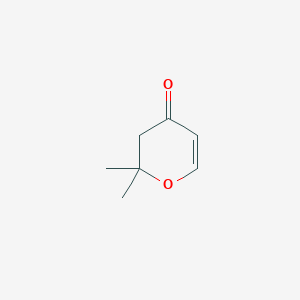
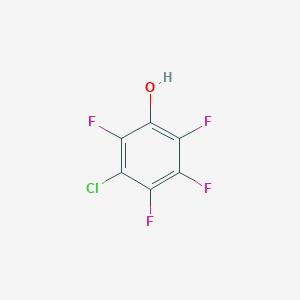
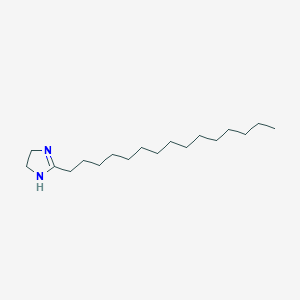
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
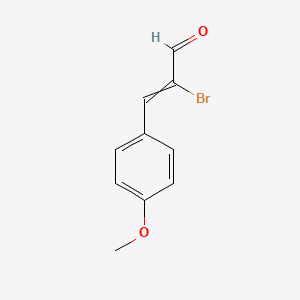
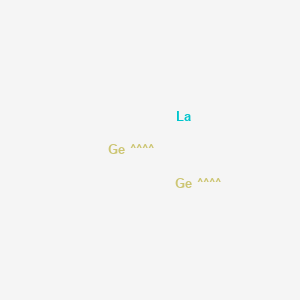
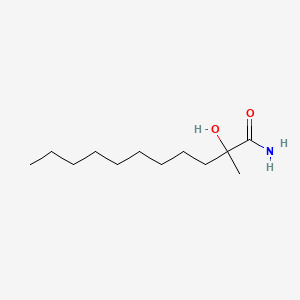

![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)

